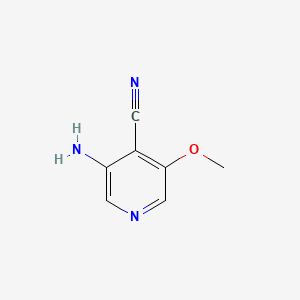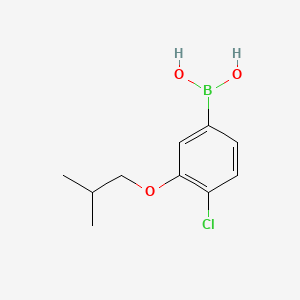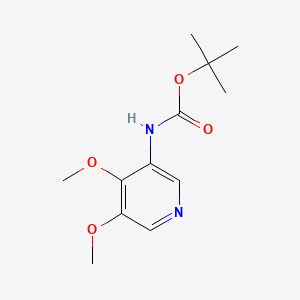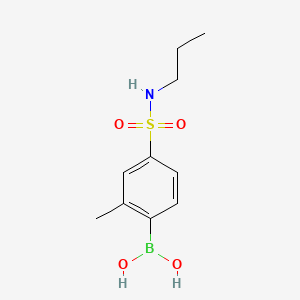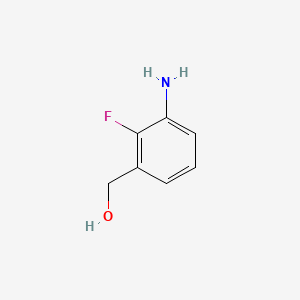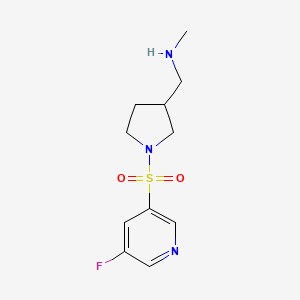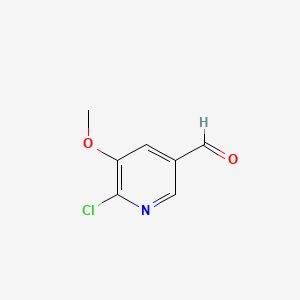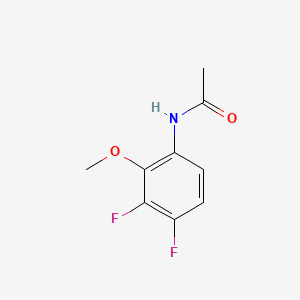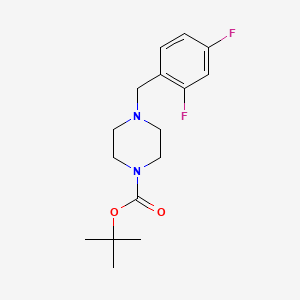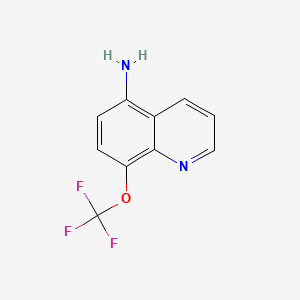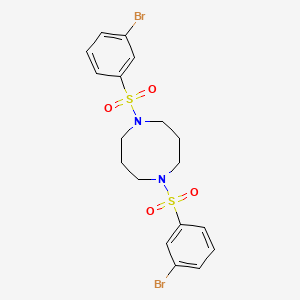
1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane is a synthetic organic compound characterized by the presence of two bromophenylsulfonyl groups attached to a diazocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromophenylsulfonyl chloride.
Formation of Diazocane Ring: The diazocane ring is formed through a cyclization reaction involving a suitable diamine precursor.
Attachment of Bromophenylsulfonyl Groups: The final step involves the reaction of the diazocane ring with 3-bromophenylsulfonyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenylsulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The diazocane ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction can lead to different sulfonyl compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It may be utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe for studying biological processes involving sulfonyl groups and diazocane rings.
Catalysis: It may act as a catalyst or catalyst precursor in various organic transformations.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenylsulfonyl groups can participate in binding interactions, while the diazocane ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(4-bromophenylsulfonyl)-1,5-diazocane: Similar structure but with bromine atoms at the 4-position of the phenyl rings.
1,5-Bis(3-chlorophenylsulfonyl)-1,5-diazocane: Similar structure but with chlorine atoms instead of bromine.
1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane derivatives: Various derivatives with different substituents on the phenyl rings or diazocane ring.
Uniqueness
This compound is unique due to the specific positioning of the bromophenylsulfonyl groups and the presence of the diazocane ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
1,5-bis[(3-bromophenyl)sulfonyl]-1,5-diazocane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O4S2/c19-15-5-1-7-17(13-15)27(23,24)21-9-3-11-22(12-4-10-21)28(25,26)18-8-2-6-16(20)14-18/h1-2,5-8,13-14H,3-4,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBSPPCOKWQFGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674935 |
Source


|
| Record name | 1,5-Bis(3-bromobenzene-1-sulfonyl)-1,5-diazocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-31-0 |
Source


|
| Record name | 1,5-Bis(3-bromobenzene-1-sulfonyl)-1,5-diazocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
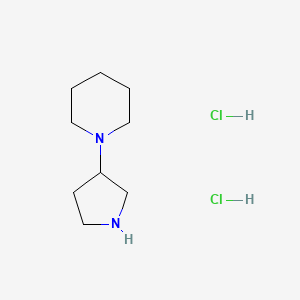
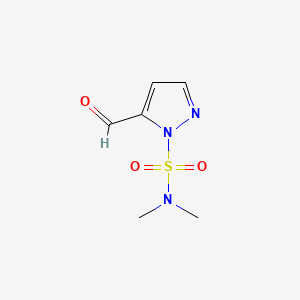
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)
